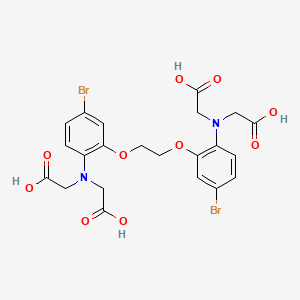

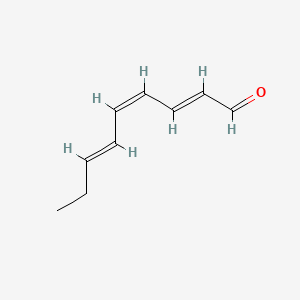

![molecular formula C₁₄H₂₂O₄ B1147846 (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 347378-74-9](/img/structure/B1147846.png)

(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a genotoxic impurity (GTI) found in pharmaceuticals, such as oseltamivir phosphate, an active pharmaceutical ingredient (API) (Puppala, Subbaiah, & Maheswaramma, 2022).

Synthesis Analysis

The synthesis involves complex organic reactions. For example, a study on a related compound describes the enzymatic kinetic resolution to prepare a structurally similar 7-oxabicyclo[2.2.1]heptene derivative (Schueller, Manning, & Kiessling, 1996).

Molecular Structure Analysis

The molecular structure features a 7-oxabicyclo[4.1.0]heptene framework, which is common in various synthetic and natural compounds. For instance, a related compound was synthesized and its structure was determined using X-ray crystallography (Vera et al., 2007).

Chemical Reactions and Properties

This compound can undergo various chemical transformations. A related study on a 2-azabicyclo[2.2.1]heptene derivative showed its rearrangement under acidic conditions (Kobayashi, Ono, & Kato, 1992).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline structure are crucial for pharmaceutical applications. A study on a related bicyclic compound highlighted its crystalline structure and thermodynamic properties (Vera et al., 2007).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interactions with other molecules are essential for its application in drug synthesis. For example, in the synthesis of oseltamivir phosphate, its reactivity and stability were significant for ensuring the purity and efficacy of the drug (Puppala, Subbaiah, & Maheswaramma, 2022).

科学的研究の応用

Analytical Method Development

A novel liquid chromatography-mass spectrometry (LC-MS) method was developed for the ultra-trace level detection and quantification of a genotoxic impurity, structurally related to (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, in the pharmaceutical ingredient oseltamivir phosphate. This method is efficient, cost-effective, and provides confirmation of parent and daughter ion masses for further analysis (Puppala et al., 2022).

Synthesis and Chemical Transformations

- A study on the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals described the highly stereoselective total synthesis of derivatives, showcasing the compound's utility in complex chemical transformations (Nativi et al., 1989).

- Research into the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones demonstrated the synthesis of C-alpha-galactosides of carbapentopyranoses, highlighting the compound's relevance in the synthesis of complex sugar derivatives (Cossy et al., 1995).

- The preparation of (R)-(+)-7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid as a precursor for substrates in ring opening metathesis polymerization (ROMP) further illustrates its utility in advanced polymer synthesis techniques (Schueller et al., 1996).

Pharmaceutical Intermediate Synthesis

The synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate, a compound related to the query molecule, was described, showcasing its potential as a pharmaceutical intermediate (Lei, 2010).

特性

IUPAC Name |

ethyl (1R,5S,6R)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXCGRFGEVXWIT-XQQFMLRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@H]1C=C(C[C@@H]2[C@H]1O2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

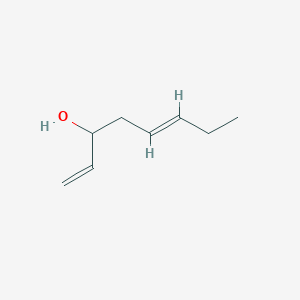

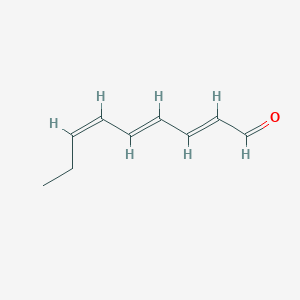

![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)